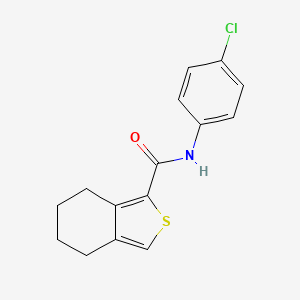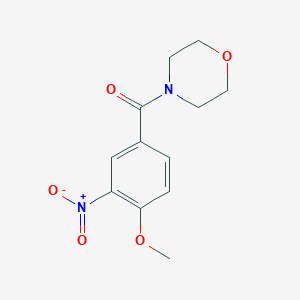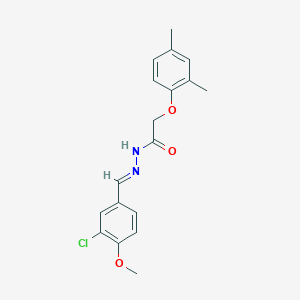![molecular formula C21H15FN2O2 B5538732 4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5538732.png)
4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide" is a compound that belongs to a class of organic compounds that are of interest due to their unique chemical structures and potential for diverse applications. These compounds often exhibit a range of activities that make them subjects of study in organic chemistry and materials science.
Synthesis Analysis
The synthesis of similar fluorinated benzoxazol derivatives involves novel methodologies, including nucleophilic vinylic substitution reactions of gem-difluoroenamides and fluorinated ynamides, yielding compounds with potential heterocyclic applications. For instance, Meiresonne et al. (2015) explored the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, highlighting the unique electrophilic reactivity conferred by fluorination at the β-position of the enamide moiety (Meiresonne et al., 2015).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of fluorinated benzamides. Deng et al. (2013) characterized a similar compound, revealing its crystal structure through X-ray diffraction. This method elucidates the arrangement of atoms within the molecule, offering insights into its geometric configuration (Deng et al., 2013).
Chemical Reactions and Properties
Fluorinated benzamides participate in various chemical reactions, demonstrating unique reactivities due to the presence of the fluorine atom. Studies such as those by Moreno-Fuquen et al. (2019) and Gao et al. (2013) discuss the synthesis of benzamide derivatives through microwave-assisted Fries rearrangement and their selectivity as histamine H3 receptor antagonists, respectively. These studies underscore the impact of fluorination on the chemical behavior of benzamides (Moreno-Fuquen et al., 2019) (Gao et al., 2013).
科学的研究の応用
Serotonin Receptor Imaging in Alzheimer's Disease
Fluorinated benzamide derivatives have been utilized as molecular imaging probes to quantify receptor densities in the brain, particularly for studying Alzheimer's disease. For example, a selective serotonin 1A (5-HT(1A)) molecular imaging probe was employed in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities, offering insights into the neurological underpinnings of Alzheimer's and its progression (Kepe et al., 2006).
Imaging of Cerebral β-Amyloid Plaques
Radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated as potential PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds demonstrated high affinity for Aβ(1-42) aggregates and showed promise in differentiating between diseased and normal brain tissue, suggesting their utility in diagnosing and studying the progression of Alzheimer's disease (Cui et al., 2012).
Antimicrobial Activity of Fluorobenzamides
Fluorobenzamides containing thiazole and thiazolidine rings have shown promising antimicrobial activity against a range of pathogens. Specifically, the presence of a fluorine atom at the 4th position of the benzoyl group in these compounds is essential for enhancing their antimicrobial efficacy, highlighting the potential of fluorobenzamides in developing new antimicrobial agents (Desai et al., 2013).
Nucleophilic Vinylic Substitution in Organic Synthesis
The presence of fluorine atoms in N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides has been exploited in heterocyclic synthesis, showcasing the unique electrophilic reactivity afforded by fluorination. These compounds serve as precursors for synthesizing fluorinated heterocycles, such as 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, via nucleophilic vinylic substitution reactions (Meiresonne et al., 2015).
Development of Fluorine-18-Labeled Antagonists
Fluorinated derivatives of known molecules have been synthesized for use in PET imaging, demonstrating the critical role of fluorination in developing diagnostic agents with suitable pharmacokinetic and binding properties. These developments underscore the utility of fluorinated compounds in enhancing the efficacy and selectivity of molecular probes for neurological and oncological applications (Lang et al., 1999).
特性
IUPAC Name |
4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-13-5-10-19-18(11-13)24-21(26-19)15-3-2-4-17(12-15)23-20(25)14-6-8-16(22)9-7-14/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJIGCOVTGULFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)
![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)

![N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5538692.png)

![N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5538703.png)
![2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5538712.png)
![N-[4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acetamide](/img/structure/B5538713.png)


![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinamine hydrochloride](/img/structure/B5538738.png)